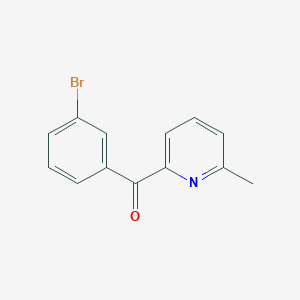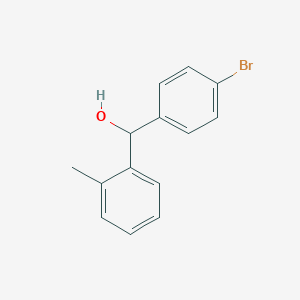
(4-Bromophenyl)(2-methylphenyl)methanol
Descripción general
Descripción
(4-Bromophenyl)(2-methylphenyl)methanol: is a chemical compound with the molecular formula C14H13BrO and a molecular weight of 277.16 g/mol . This compound is characterized by the presence of a bromine atom on a phenyl ring, a methyl group on another phenyl ring, and a hydroxyl group attached to a methylene bridge connecting the two phenyl rings.
Synthetic Routes and Reaction Conditions:
Bromination and Methylation: The compound can be synthesized by first brominating 2-methylbenzene to form 4-bromophenyl-2-methylbenzene . Subsequently, a Grignard reaction can be performed using magnesium to form the Grignard reagent, which is then reacted with formaldehyde to introduce the hydroxyl group.
Direct Coupling: Another method involves the direct coupling of 4-bromobenzene with 2-methylbenzene in the presence of a palladium catalyst to form the desired compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination and methylation reactions, often using continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
(4-Bromophenyl)(2-methylphenyl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, (4-bromophenyl)(2-methylphenyl)methanone .
Reduction: The compound can be reduced to remove the bromine atom, resulting in (4-phenyl)(2-methylphenyl)methanol .
Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups, to form derivatives like (4-aminophenyl)(2-methylphenyl)methanol .
Common Reagents and Conditions:
Oxidation: Common reagents include chromium(VI) oxide and potassium permanganate .
Reduction: Typical reagents include sodium borohydride and lithium aluminum hydride .
Substitution: Reagents like ammonia and alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation: (4-bromophenyl)(2-methylphenyl)methanone
Reduction: (4-phenyl)(2-methylphenyl)methanol
Substitution: (4-aminophenyl)(2-methylphenyl)methanol
Aplicaciones Científicas De Investigación
(4-Bromophenyl)(2-methylphenyl)methanol: has various applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
(4-Bromophenyl)(2-methylphenyl)methanol: can be compared with other similar compounds, such as (4-bromophenyl)(3-methylphenyl)methanol and (4-bromophenyl)(4-methylphenyl)methanol . These compounds differ in the position of the methyl group on the phenyl ring, which can affect their chemical properties and biological activities. The uniqueness of This compound
Comparación Con Compuestos Similares
(4-bromophenyl)(3-methylphenyl)methanol
(4-bromophenyl)(4-methylphenyl)methanol
(4-bromophenyl)(2-methylphenyl)methanone
(4-aminophenyl)(2-methylphenyl)methanol
(4-Bromophenyl)(2-methylphenyl)methanol , its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
(4-bromophenyl)-(2-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-10-4-2-3-5-13(10)14(16)11-6-8-12(15)9-7-11/h2-9,14,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFDPTJAQOQSJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678847 | |
| Record name | (4-Bromophenyl)(2-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944695-76-5 | |
| Record name | (4-Bromophenyl)(2-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


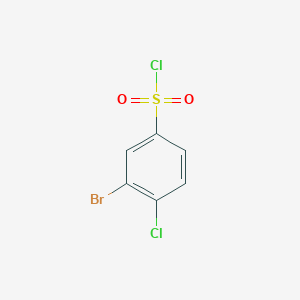
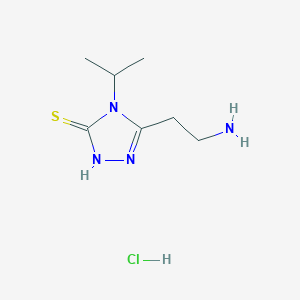
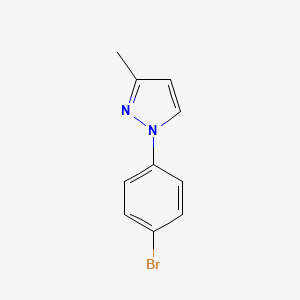
![methyl 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B1532278.png)
![1-[4-(Dimethylamino)piperidin-1-yl]-2-(piperidin-4-yl)ethan-1-one dihydrochloride](/img/structure/B1532280.png)

![1-(Tert-butyl)-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B1532282.png)
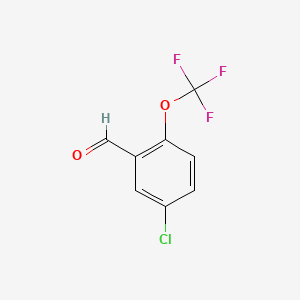
![2-[2-(2-furyl)pyrimidin-5-yl]-7-methyl-1H-benzimidazole](/img/structure/B1532288.png)
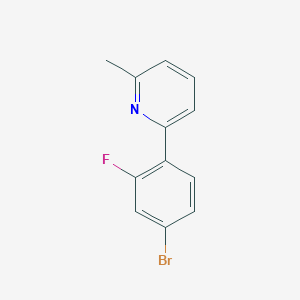
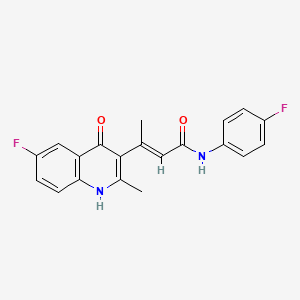
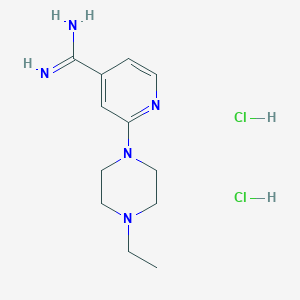
![4-{[3-(Pyrrolidin-1-yl)phenyl]carbamoyl}butanoic acid](/img/structure/B1532296.png)
